molecular formula C12H15Br2NO2 B13493280 tert-Butyl 3,5-dibromobenzylcarbamate

tert-Butyl 3,5-dibromobenzylcarbamate

Cat. No.: B13493280
M. Wt: 365.06 g/mol
InChI Key: CTKJWZAKYARTQF-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dibromobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, two bromine atoms, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,5-dibromobenzylcarbamate typically involves the reaction of 3,5-dibromobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-dibromobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Corresponding oxides or bromine-free derivatives.

    Reduction: Dehalogenated products or amines.

    Hydrolysis: Benzylamine and carbon dioxide.

Scientific Research Applications

tert-Butyl 3,5-dibromobenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and the carbamate group play crucial roles in the binding affinity and specificity of the compound. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,5-dibromobenzylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of two bromine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis. Additionally, the carbamate group provides stability and potential for prodrug applications .

Properties

Molecular Formula

C12H15Br2NO2

Molecular Weight

365.06 g/mol

IUPAC Name

tert-butyl N-[(3,5-dibromophenyl)methyl]carbamate

InChI

InChI=1S/C12H15Br2NO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

CTKJWZAKYARTQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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